molecular formula C17H11F6N3 B396046 2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine CAS No. 24337-46-0

2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine

Cat. No.: B396046
CAS No.: 24337-46-0
M. Wt: 371.28g/mol
InChI Key: UDWCMBHZUNQXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine is a chemical compound known for its unique structure and properties. It belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of trifluoromethyl groups and phenyl rings in its structure imparts distinct chemical and physical characteristics to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor compound containing phenyl and trifluoromethyl groups in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl and trifluoromethyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and phenyl rings play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diphenyl-4-chloropyridine
  • 2,6-Diphenyl-4-heptanone

Uniqueness

Compared to similar compounds, 2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

24337-46-0

Molecular Formula

C17H11F6N3

Molecular Weight

371.28g/mol

IUPAC Name

2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine

InChI

InChI=1S/C17H11F6N3/c18-16(19,20)15(17(21,22)23)25-13(11-7-3-1-4-8-11)24-14(26-15)12-9-5-2-6-10-12/h1-10H,(H,24,25,26)

InChI Key

UDWCMBHZUNQXPA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(N=C(N2)C3=CC=CC=C3)(C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=NC(N=C(N2)C3=CC=CC=C3)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.